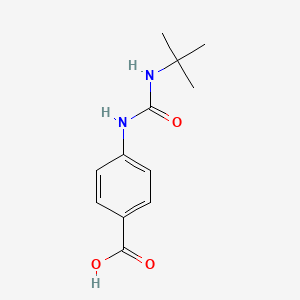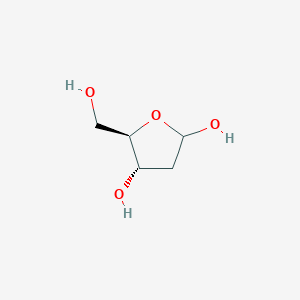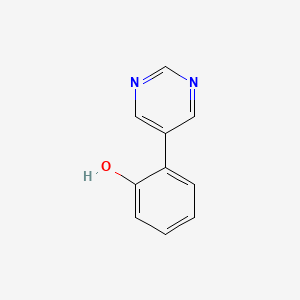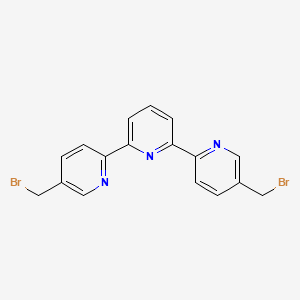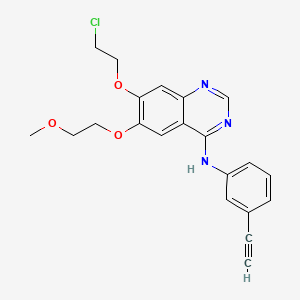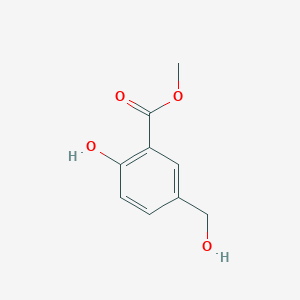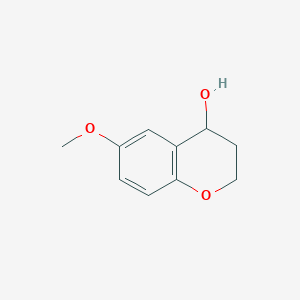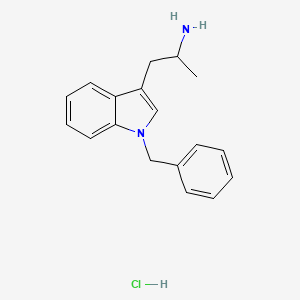
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine hydrochloride
Übersicht
Beschreibung
“2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C17H19ClN2 and a molecular weight of 286.8 g/mol . It is offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of “2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride” is represented by the formula C17H19ClN2 .Wissenschaftliche Forschungsanwendungen
Synthesis of Tetrahydropyrazinoindoles
A novel approach for synthesizing 1,2,3,4-tetrahydropyrazino[1,2-a]indoles has been developed, utilizing a condensation process that involves 2-(3-methyl-1H-indol-1-yl)ethylamine. This method yields a variety of tetrahydropyrazinoindoles with high efficiency, showcasing the versatility of indole derivatives in synthetic organic chemistry (Katritzky et al., 2003).
Metal Complexes with Schiff Base Derivatives
Research into the preparation and spectroscopic characterization of transition metal complexes with Schiff base derivatives, derived from 1-hydroxy-2-naphthaldehyde and 2-(1H-indol-3-yl)ethylamine, highlights the potential applications of indole-based compounds in coordination chemistry. These complexes exhibit varied geometries and have been analyzed through various spectroscopic methods, indicating the structural diversity attainable with indole derivatives (KhiderHussain Al-Daffaay, 2022).
Inhibition of Bacterial Efflux Pumps
A study on the synthesis of 1-(1H-indol-3-yl)ethanamine derivatives revealed their potential as potent inhibitors of the Staphylococcus aureus NorA efflux pump. These compounds were effective in restoring the antibacterial activity of ciprofloxacin against resistant strains, demonstrating the pharmaceutical relevance of modifying the indole structure for targeted therapeutic applications (Héquet et al., 2014).
Allosteric Modulation of Receptors
Research on novel compounds interacting with the cannabinoid CB1 receptor suggests that modifications of the indole structure can lead to significant allosteric modulation effects. These findings open up new avenues for the design of drugs targeting the cannabinoid system, with potential implications for the treatment of various neurological disorders (Price et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1-benzylindol-3-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2.ClH/c1-14(19)11-16-13-20(12-15-7-3-2-4-8-15)18-10-6-5-9-17(16)18;/h2-10,13-14H,11-12,19H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVUTBFBEFHTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204341 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B3111510.png)

